molecular formula C14H13N3O4 B3985072 3-(3-nitrophenyl)-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide

3-(3-nitrophenyl)-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide

Cat. No.: B3985072
M. Wt: 287.27 g/mol
InChI Key: YKBUKFVRMHWPOL-UHFFFAOYSA-N
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Description

3-(3-nitrophenyl)-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrophenyl)-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide typically involves multi-step organic reactions. One common method includes the nitration of a quinoxaline derivative followed by oxidation. The nitration can be achieved using a mixture of nitric acid and sulfuric acid, while the oxidation step may involve reagents such as hydrogen peroxide or peracids .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(3-nitrophenyl)-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of quinoxaline N-oxides .

Scientific Research Applications

3-(3-nitrophenyl)-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the quinoxaline core can interact with biological macromolecules, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Similar Compounds

    3-nitroquinoxaline-2,3-dione: Another quinoxaline derivative with similar structural features.

    4-nitroquinoline 1-oxide: Contains a nitro group and an oxido substituent, similar to the compound .

    5-nitroimidazole derivatives: Share the nitro group and heterocyclic core

Uniqueness

3-(3-nitrophenyl)-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide is unique due to its specific combination of functional groups and the resulting chemical properties. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(3-nitrophenyl)-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c18-15-9-14(10-4-3-5-11(8-10)17(20)21)16(19)13-7-2-1-6-12(13)15/h3-5,8-9H,1-2,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBUKFVRMHWPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N(C(=C[N+]2=O)C3=CC(=CC=C3)[N+](=O)[O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-nitrophenyl)-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide
Reactant of Route 2
3-(3-nitrophenyl)-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide
Reactant of Route 3
Reactant of Route 3
3-(3-nitrophenyl)-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide
Reactant of Route 4
Reactant of Route 4
3-(3-nitrophenyl)-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide
Reactant of Route 5
3-(3-nitrophenyl)-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide
Reactant of Route 6
3-(3-nitrophenyl)-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide

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